isoquinoline-4-sulfonamide
Description
Properties
CAS No. |
952651-48-8 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
isoquinoline-4-sulfonamide |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,(H2,10,12,13) |
InChI Key |
VSCHHDRTWHPIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Isoquinoline 4 Sulfonamide and Its Derivatives
General Synthetic Strategies for Sulfonamide Formation
The construction of the sulfonamide functional group is a cornerstone of many synthetic routes targeting bioactive molecules. Several well-established and emerging methodologies are available to chemists for this purpose.
Reaction of Amines with Sulfonyl Chlorides
The most classic and widely employed method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. nih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is generated. nih.gov The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. This method is highly versatile and applicable to a wide range of amine and sulfonyl chloride substrates. harvard.edu The reaction of primary and secondary amines with benzenesulfonyl chloride forms the basis of the Hinsberg test, a classical method for distinguishing between these types of amines. nih.gov
| Reactant 1 | Reactant 2 | Base | Product |
| Primary/Secondary Amine | Sulfonyl Chloride | Pyridine/Triethylamine | Sulfonamide |
This table summarizes the key components of the classical sulfonamide synthesis.
Indirect Synthesis Approaches
While the direct reaction of amines with sulfonyl chlorides is prevalent, several indirect methods have been developed to overcome some of its limitations, such as the often harsh conditions required for the preparation of sulfonyl chlorides. pharmaguideline.com One notable indirect approach involves the use of sulfonate salts derived from primary or secondary amines, which can react with cyanuric chloride to afford sulfonamides in high yields under mild conditions. organic-chemistry.org Another strategy leverages the conversion of aromatic carboxylic acids into sulfonyl chlorides in a one-pot process, followed by amination. This method utilizes copper ligand-to-metal charge transfer (LMCT) to facilitate the decarboxylative chlorosulfonylation. organic-chemistry.orgnih.gov Furthermore, sulfonamides can be synthesized from unactivated acids and amines via aromatic decarboxylative halosulfonylation, offering a valuable alternative for medicinal chemists. organic-chemistry.org
Environmentally Conscious Synthetic Protocols
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. For sulfonamide synthesis, this has led to the exploration of greener reaction conditions and reagents. One such approach involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with amines in sustainable solvents like water, ethanol, or glycerol. iust.ac.irresearchgate.net This method features simple conditions and a solvent-free workup. iust.ac.ir Another eco-friendly protocol utilizes a solvent-free mechanochemical approach with solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for the synthesis of sulfonamides from disulfides. youtube.com Additionally, the use of recyclable nanocatalysts, such as CuFe₂O₄@SiO₂, has been explored for the synthesis of sulfonamide derivatives under acidic conditions. imperial.ac.uk Ultrasound-assisted and microwave-assisted syntheses in aqueous media have also been developed as green alternatives. libretexts.org
Specific Routes to Isoquinoline-4-sulfonamide Core Structures
The synthesis of the this compound core requires specific strategies that either build the sulfonamide group onto a pre-formed isoquinoline (B145761) ring or construct the isoquinoline ring with the sulfonamide or a precursor already in place.
Functionalization of Metalated Isoquinoline Intermediates
A powerful strategy for the regioselective functionalization of aromatic rings is through directed ortho-metalation (DoM). nih.gov This involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. researchgate.net This intermediate can then react with an electrophile to introduce a new substituent. While the direct C-H metalation of unsubstituted isoquinoline is challenging, the use of a directing group or the generation of an organometallic species via halogen-metal exchange are viable approaches. iust.ac.ir
A plausible route to this compound could involve the synthesis of a 4-haloisoquinoline, such as 4-bromoisoquinoline. This intermediate can then undergo a lithium-halogen exchange reaction at low temperatures using an organolithium reagent like n-butyllithium to generate the 4-lithioisoquinoline species. quimicaorganica.org This highly reactive intermediate can then be trapped with an appropriate sulfur dioxide equivalent, such as sulfuryl chloride (SO₂Cl₂), to form the corresponding isoquinoline-4-sulfonyl chloride. Subsequent reaction of this sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine would yield the desired this compound.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Halogenation | e.g., NBS | 4-Bromoisoquinoline |
| 2 | Lithium-Halogen Exchange | n-Butyllithium | 4-Lithioisoquinoline |
| 3 | Sulfonylation | SO₂Cl₂ | Isoquinoline-4-sulfonyl chloride |
| 4 | Amination | Ammonia/Amine | This compound |
This table outlines a potential synthetic pathway to this compound via a metalated intermediate.
Cyclization Reactions for Isoquinoline Ring Formation
Several named reactions are fundamental to the synthesis of the isoquinoline ring system. These methods can be adapted to produce isoquinolines that are either substituted at the 4-position or can be readily functionalized at this position in a subsequent step.
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine amide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can then be aromatized to the isoquinoline. pharmaguideline.comorganic-chemistry.orgbaranlab.org To obtain a 4-substituted isoquinoline, the starting β-phenylethylamine would need to be appropriately substituted.
Pictet-Spengler Reaction: This synthesis involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.comorganic-chemistry.orgresearchgate.net Subsequent oxidation yields the aromatic isoquinoline. The choice of a substituted β-phenylethylamine is crucial for introducing functionality that can be converted to a 4-sulfonamide group.
Pomeranz-Fritsch Reaction: This method utilizes the reaction of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline ring. researchgate.net By starting with a suitably substituted benzaldehyde, one could potentially introduce a precursor for the sulfonamide group at the desired position.
These classical cyclization methods provide a versatile platform for accessing a wide range of substituted isoquinolines, which can then be further elaborated to introduce the 4-sulfonamide moiety.
Derivatization Strategies for Structural Modification
Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be introduced at several positions, including the sulfonamide nitrogen, the isoquinoline ring system, and through the attachment of linkers and peripheral moieties.
The nitrogen atom of the sulfonamide group is a common site for derivatization. For instance, in the synthesis of fasudil (B1672074) derivatives, the secondary amine of the homopiperazine (B121016) ring, which is attached to the sulfonyl group, can be protected with a tert-butoxycarbonyl (Boc) group. nih.gov This protection strategy allows for selective reactions at other positions of the molecule. The Boc group can be subsequently removed under acidic conditions to yield the free amine, which can be further functionalized. nih.gov
The isoquinoline ring system offers multiple positions for substitution, allowing for the introduction of various functional groups to modulate the electronic and steric properties of the molecule. A practical example is the regioselective chlorosulfonylation of 4-fluoroisoquinoline (B1268607). semanticscholar.org This reaction introduces a sulfonyl chloride group at the 5-position of the 4-fluoroisoquinoline core, which can then be reacted with amines to form the corresponding sulfonamides. semanticscholar.org The presence of the fluorine atom at the 4-position significantly influences the pharmacological activity of the resulting compounds. semanticscholar.org
Further modifications can be achieved through various organic reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or other carbon-based substituents at specific positions of the isoquinoline ring. organic-chemistry.org
The introduction of linkers and peripheral moieties to the this compound core is a powerful strategy for creating multifunctional molecules. A linker elongation approach has been adopted in the design of quinoline-based sulfonamides, where an amino linker was replaced by a hydrazide linker. nih.gov
A prominent example in the context of isoquinoline sulfonamides is the synthesis of hybrid molecules where fasudil is linked to other pharmacophores. For instance, fasudil has been hybridized with caffeic and ferulic acids using a peptide-coupling methodology. nih.govacs.org This approach involves the formation of an amide bond between the piperazine/homopiperazine moiety of the fasudil core and the carboxylic acid group of the peripheral moiety. acs.org Such hybrid molecules can exhibit combined biological activities derived from both parent molecules.
Catalytic Approaches in Isoquinoline Sulfonamide Synthesis
Catalytic methods play a significant role in the efficient synthesis of the isoquinoline core structure, which is a precursor to this compound. Various transition-metal catalysts have been employed to facilitate the construction of the isoquinoline ring system.
Ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without the need for an external oxidant. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes and their cyclization with internal alkynes offers an efficient one-pot synthesis of multisubstituted isoquinolines. organic-chemistry.orgmdpi.com
Palladium-catalyzed reactions are also widely used. For example, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, yields isoquinolines in excellent yields. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of N-propargyl oxazolidines, which provides 4-substituted isoquinolines under microwave irradiation. organic-chemistry.org
Gold(I) catalysts have been utilized in the synthesis of isoquinolinones from 2-bromobenzamide (B1207801) through a two-step process involving a Sonogashira cross-coupling followed by a gold-catalyzed cyclization. southwestern.edu
These catalytic methods offer advantages in terms of efficiency, selectivity, and functional group tolerance, providing powerful tools for the construction of the isoquinoline scaffold that is central to the synthesis of this compound and its derivatives.
Structure Activity Relationship Sar Studies and Rational Design Principles
Elucidation of Key Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the isoquinoline (B145761) sulfonamide scaffold, specific elements have been identified as critical for interaction with biological targets.
Key research into isoquinoline sulfonamides as allosteric gyrase inhibitors has highlighted two primary pharmacophoric features. nih.gov The first is the isoquinoline ring system . The nitrogen atom within this ring is particularly important; its replacement with a carbon atom leads to a significant reduction in activity. nih.gov This suggests that the reduced electron density of the isoquinoline ring or the nitrogen's ability to act as a hydrogen bond acceptor is crucial for the compound's function. nih.gov
The second key element is the sulfonamide group . This functional group is not merely a linker but plays a critical role in orienting the isoquinoline moiety into a specific, active conformation within the target's binding pocket. nih.gov Studies have shown that replacing the sulfonamide with an amide group results in a complete loss of activity, underscoring its importance to the pharmacophore. nih.gov
Impact of Substituent Effects on Biological Activity
Once the core pharmacophore is established, the biological activity can be fine-tuned by adding or modifying substituents on the scaffold. These modifications can influence the compound's electronic properties, size, shape (sterics), and stereochemistry.
The electronic properties of the isoquinoline ring are vital for activity. As noted, the presence of the ring nitrogen, which influences electron density, is a key factor. nih.gov Further modifications, such as introducing another nitrogen atom into the fused phenyl ring of the isoquinoline, have been explored. nih.gov However, in studies targeting gyrase, these changes did not lead to improved potency. nih.gov
Steric factors, which relate to the size and shape of the substituents, also play a significant role. Attempts to create a rotational barrier by adding ortho substituents to the isoquinoline ring did not enhance potency in certain series of gyrase inhibitors, indicating that specific spatial arrangements are required for optimal activity. nih.gov
The sulfonamide linker and the substituents attached to its nitrogen atom are pivotal for modulating activity. The sulfonamide itself is essential for properly orienting the molecule. nih.gov In a series of gyrase inhibitors, a secondary amine within the linker attached to the sulfonamide was also found to be indispensable. nih.gov Replacing this amine with an amide or an ether, or substituting its hydrogen with a methyl group, abolished all biological activity. This suggests the secondary amine may form a critical hydrogen bond or is essential for cellular uptake. nih.gov
Systematic substitution on the sulfonamide nitrogen is a common strategy in fragment-based drug design, a process known as "fragment growing." A study on protein kinase A (PKA) inhibitors used the related isoquinoline-5-sulfonamide (B1244767) as a starting fragment. By systematically adding different N-substituents to the sulfonamide group, researchers were able to significantly improve the binding affinity of the compound. tandfonline.com This demonstrates the power of N-substituent modification in optimizing potency. tandfonline.com
| Compound | N-Substituent on Sulfonamide | Binding Affinity (Kd, µM) |
|---|---|---|
| 13 | -H | 6.2 |
| 14 | -Methyl | 2.2 |
| 15 | -Aminoethyl | 0.14 |
| 16 | -Propylaminoethyl | 0.012 |
Stereochemistry, the 3D arrangement of atoms, can have a profound impact on biological activity. For flexible molecules like some isoquinoline sulfonamide derivatives, restricting their conformation can lock them into a more active shape, thereby enhancing potency. nih.gov This principle was applied in the development of gyrase inhibitors, where a lead compound with a flexible linker was re-engineered into conformationally restricted diastereomers. This rational design, which reduces the number of rotatable bonds, led to a derivative with enhanced antimicrobial activity. nih.gov This highlights that controlling the stereochemical and conformational properties of the molecule is a powerful tool for activity modulation. nih.gov
Design Principles for Lead Optimization
Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic characteristics. danaher.comrsc.org This iterative cycle involves designing new analogs, synthesizing them, and testing them to build a comprehensive understanding of the SAR. rsc.org
For isoquinoline sulfonamides, optimization strategies often focus on modifying substituents to enhance target affinity while maintaining favorable drug-like properties. nih.gov A key challenge is to balance improvements in potency with characteristics like solubility and metabolic stability. rsc.org
Fragment-Based Lead Discovery (FBLD) is a powerful strategy for identifying novel lead compounds. nih.govlifechemicals.com It begins by screening small, low-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. nih.gov These initial hits are then optimized into more potent lead compounds through several strategies, including fragment growing, linking, or merging. lifechemicals.com
The "fragment growing" approach is particularly relevant to the isoquinoline sulfonamide scaffold. As demonstrated in the PKA inhibitor example, isoquinoline-5-sulfonamide can serve as a starting fragment. tandfonline.com Medicinal chemists can then systematically add chemical groups to this core fragment to explore interactions with adjacent pockets on the target protein, progressively building a more potent molecule. tandfonline.comlifechemicals.com This method allows for a more efficient exploration of chemical space and often leads to lead compounds with superior physicochemical properties compared to those identified through traditional high-throughput screening. nih.gov
Enthalpic vs. Entropic Contributions to Binding Affinity
The binding of a ligand, such as an isoquinoline-4-sulfonamide derivative, to its biological target is governed by the change in Gibbs free energy (ΔG). This thermodynamic parameter is composed of two distinct components: enthalpy (ΔH) and entropy (ΔS), as described by the equation ΔG = ΔH - TΔS. A thorough understanding of these components is crucial for rational drug design, as it clarifies the nature of the binding forces.
Dissecting the observed binding energetics into their intrinsic components is essential, as only these intrinsic parameters can be directly correlated with the structural changes that occur upon complex formation. nih.gov This involves accounting for linked processes like the protonation or deprotonation of the inhibitor or protein, which can significantly influence the observed thermodynamics. researchgate.netnih.gov By understanding whether the binding of an this compound analog is enthalpically or entropically favored, researchers can make more informed decisions in the optimization process. For example, if binding is enthalpy-driven, efforts might focus on introducing functional groups that can form additional hydrogen bonds. If it is entropy-driven, modifications might aim to enhance hydrophobic interactions.
| Modification on this compound Scaffold | Predicted Primary Effect on Binding Thermodynamics | Rationale |
|---|---|---|
| Addition of a hydroxyl group to form a new hydrogen bond with the target | More favorable (negative) ΔH | The formation of a strong, specific hydrogen bond is an enthalpically favorable process, releasing energy. |
| Addition of a bulky, non-polar alkyl group into a hydrophobic pocket | More favorable (positive) ΔS | Displacement of ordered water molecules from the hydrophobic pocket and the ligand's surface increases the overall entropy of the system. |
| Introduction of a rotatable bond that becomes fixed upon binding | Less favorable (negative) ΔS | The loss of conformational freedom in the ligand upon binding results in an entropic penalty. |
| Optimizing electrostatic interactions with charged residues in the binding site | More favorable (negative) ΔH | Strong electrostatic interactions, such as salt bridges, are significant contributors to a favorable enthalpy of binding. |
Pharmacophore-Oriented Molecular Design
Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.govslideshare.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a specific target. ijpsonline.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups. researchgate.net
For the isoquinoline sulfonamide class of inhibitors, structural studies have provided critical insights into their binding modes, forming the basis for pharmacophore development. nih.govnih.gov A key interaction for many protein kinase inhibitors in this family is a conserved hydrogen bond involving the nitrogen atom (N-2) of the isoquinoline ring. nih.govnih.govpnas.org Additionally, the isoquinoline ring itself often engages in hydrophobic interactions within the ATP-binding pocket of the kinase. nih.govnih.gov The sulfonamide group is another critical feature, frequently involved in hydrogen bonding or coordinating with metal ions in the active site of metalloenzymes like carbonic anhydrase. nih.gov
Once a pharmacophore model is established, it serves as a powerful tool in several ways:
Virtual Screening: The model can be used as a 3D query to search large databases of chemical compounds, identifying novel molecules that possess the required pharmacophoric features and are therefore likely to be active. science.gov
De Novo Design: The pharmacophore map can guide the design of entirely new molecular scaffolds that correctly position the essential functional groups for optimal interaction with the target.
Lead Optimization: It helps in understanding the structure-activity relationships (SAR) of a series of compounds, guiding the modification of a lead molecule to enhance its potency or selectivity. nih.gov
| Pharmacophoric Feature | Corresponding Structural Moiety | Typical Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Isoquinoline Ring Nitrogen (N-2) | Accepts a hydrogen bond from a backbone amide in the hinge region of a kinase. nih.govpnas.org |
| Aromatic/Hydrophobic Region | Fused Benzene (B151609) and Pyridine (B92270) Rings of Isoquinoline | Forms hydrophobic and π-stacking interactions within the binding pocket. nih.gov |
| Hydrogen Bond Donor/Acceptor | Sulfonamide Group (-SO₂NH-) | Forms hydrogen bonds with active site residues or coordinates with a zinc ion. nih.gov |
| Substitution Vectors | Positions C5 and C8 of the Isoquinoline Ring | Substituents at these positions can interact with specific regions of the target, dictating selectivity. nih.govnih.gov |
Analog Design Inspired by Known Biologically Active Scaffolds
A highly effective strategy in drug discovery involves the design of hybrid molecules or the use of "scaffold hopping," where structural motifs from different known bioactive compounds are combined. The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active natural products (like morphine and berberine) and synthetic drugs. nih.gov This scaffold's inherent drug-like properties make it an excellent starting point for the design of new therapeutic agents.
The design of novel this compound analogs often draws inspiration from other heterocyclic systems known to possess biological activity. By integrating the this compound core with fragments from other established pharmacophores, medicinal chemists aim to create new chemical entities with improved potency, selectivity, or pharmacokinetic properties.
For example, the quinoline (B57606) scaffold, a close structural isomer of isoquinoline, is also a well-established pharmacophore found in numerous anticancer and anti-inflammatory agents. nih.govmdpi.com Researchers have successfully designed novel inhibitors by creating hybrids of quinoline and sulfonamide moieties. nih.govnih.govnih.gov Similarly, the quinazoline (B50416) scaffold, present in several approved tyrosine kinase inhibitors, has been combined with sulfonamides to generate new classes of potent anticancer agents. researchgate.net This approach leverages the proven biological relevance of each component scaffold to increase the probability of discovering a successful drug candidate. The inspiration can also come from natural products, where a sulfonamide group is appended to a naturally derived scaffold to improve its drug-like properties or introduce new interactions with a target. acs.orgnih.gov
| Inspired Scaffold | Biological Relevance of Scaffold | Resulting Hybrid Class | Therapeutic Target Area |
|---|---|---|---|
| Quinoline | Core structure of many kinase inhibitors and antimalarial drugs. nih.govmdpi.com | Quinoline-sulfonamides | Anticancer, Carbonic Anhydrase Inhibition. nih.govnih.gov |
| Quinazoline | Privileged scaffold for EGFR tyrosine kinase inhibitors. researchgate.net | Quinazoline-sulfonamide hybrids | Anticancer. researchgate.net |
| Quinoxaline | Versatile scaffold with a broad range of activities including antimicrobial and anticancer. mdpi.com | Quinoxaline-sulfonamides | Antimicrobial, Anticancer, Anti-inflammatory. mdpi.com |
| Phenanthroindolizidine (Natural Alkaloid) | Core of natural products with potent antitumor activity (e.g., antofine). acs.org | Sulfonamide analogues of natural alkaloids | Antitumor. acs.org |
Biological and Biochemical Investigations Mechanistic Focus
Enzyme Inhibition Mechanisms
Cholinesterase Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition:No data was found regarding the inhibitory activity of isoquinoline-4-sulfonamide against either acetylcholinesterase or butyrylcholinesterase.
Research in this area has explored various substituted isoquinoline (B145761) sulfonamides, where modifications to the isoquinoline ring or the sulfonamide group are shown to be critical for enzymatic inhibition. However, per the strict focus solely on the unsubstituted "this compound," no relevant findings could be sourced.
Dual Inhibition Mechanisms
Certain derivatives based on the quinoline (B57606) scaffold, a related structure to isoquinoline, have been investigated for their potential as dual inhibitors. For instance, sulfonamide-based 4-anilinoquinoline derivatives have been identified as dual inhibitors of Aurora kinase A (AURKA) and Aurora kinase B (AURKB). nih.gov In one study, a specific compound, 9d, demonstrated potent inhibitory activity against both AURKA and AURKB with IC₅₀ values of 0.93 µM and 0.09 µM, respectively. nih.gov Another study on polycyclic compounds integrated with quinoline and isoindoline (B1297411) explored their capacity for dual inhibition of α-glycosidase and α-amylase, identifying a compound (7d) that showed noteworthy activity against both enzymes. mdpi.com
DNA Gyrase Inhibition
Recent research has identified a class of isoquinoline sulfonamides that act as inhibitors of DNA gyrase, an essential bacterial enzyme. nih.govnih.gov An initial screening of a small-molecule library led to an isoquinoline sulfonamide hit, which was subsequently optimized through medicinal chemistry to produce more potent antibacterial compounds, such as LEI-800. nih.govnih.gov Target identification studies, including whole-genome sequencing of mutants resistant to these compounds, confirmed that the DNA gyrase complex is the molecular target. nih.govnih.gov
Isoquinoline sulfonamides inhibit DNA gyrase through an allosteric mechanism. nih.govnih.gov Unlike other inhibitors that target the enzyme's active site, these compounds bind to a previously unidentified allosteric pocket. nih.govnih.govmdpi.com This binding allosterically inhibits the enzyme's DNA cleavage function. nih.gov The discovery of this allosteric site presents a new avenue for developing antibiotics, particularly against bacteria that have developed resistance to existing drugs targeting the active site. nih.govmdpi.com The potent derivative, LEI-800, was found to effectively inhibit gyrase from both Escherichia coli and Acinetobacter baumannii with IC₅₀ values of 103 nM and 96 nM, respectively. nih.gov
The precise binding mode of isoquinoline sulfonamides has been elucidated using single-particle cryogenic electron microscopy (Cryo-EM). nih.govnih.gov Structural studies of the gyrase-DNA complex bound with the optimized compound LEI-800 revealed the inhibitor's location. nih.gov The Cryo-EM structure showed that LEI-800 occupies an allosteric, hydrophobic pocket within the GyrA subunit of the DNA gyrase complex. nih.govnih.gov This structural information confirms the allosteric mechanism of inhibition and provides a detailed view of the interactions between the compound and the enzyme. nih.govnih.gov
The inhibitory mechanism of isoquinoline sulfonamides is fundamentally different from that of fluoroquinolones, a major class of clinical antibiotics that also target DNA gyrase. nih.govnih.gov Fluoroquinolones function by binding to the gyrase-DNA complex and stabilizing the double-strand DNA breaks created by the enzyme, effectively poisoning it. researchgate.netresearchgate.netnih.govyoutube.com This leads to a rapid inhibition of DNA synthesis and, at higher concentrations, cell death. researchgate.netnih.gov In contrast, isoquinoline sulfonamides bind to an allosteric site on the GyrA subunit, remote from the fluoroquinolone binding site, and inhibit the enzyme's activity without stabilizing the cleavage complex. nih.govnih.gov This distinct mode of action allows these compounds to be active against fluoroquinolone-resistant bacteria. nih.govnih.gov
Other Enzyme Modulation Studies
Beyond DNA gyrase, isoquinoline and quinoline sulfonamide derivatives have been studied for their modulatory effects on various other enzymes.
Carbonic Anhydrases: Novel series of benzenesulfonamides incorporating quinoline moieties have been evaluated as inhibitors of human (h) carbonic anhydrase isoforms hCA I and II. tandfonline.com Another study developed quinoline-based sulfonamides as selective inhibitors of the tumor-associated hCA IX isoform. nih.gov
Protein Kinases: Several isoquinolinesulfonamide (B3044496) protein kinase inhibitors, including 1-(5-isoquinolinesulfonyl)-methylpiperazine dihydrochloride (B599025) (H7), have been shown to inhibit [³H]-[D-Ala², MePhe⁴, Gly⁵-ol]-enkephalin (DAMGO) binding. nih.gov Quinoline sulfonamide derivatives have also been explored as modulators for the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com
Aurora Kinases: As mentioned, sulfonamide-based 4-anilinoquinoline derivatives were developed as dual inhibitors of Aurora kinases A and B. nih.gov
| Enzyme Target | Compound Class | Key Findings |
| DNA Gyrase | Isoquinoline sulfonamides (e.g., LEI-800) | Allosteric inhibition via a hydrophobic pocket in the GyrA subunit; active against fluoroquinolone-resistant strains. nih.govnih.gov |
| Carbonic Anhydrase (hCA I, II, IX) | Quinoline-based sulfonamides | Showed inhibitory activity, with some derivatives acting as potent, single-digit nanomolar inhibitors of the tumor-related hCA IX isoform. tandfonline.comnih.gov |
| Protein Kinase C | Isoquinolinesulfonamides (e.g., H7) | Inhibited DAMGO binding to mu opioid receptors, suggesting direct interaction with the receptor. nih.gov |
| Pyruvate Kinase (PKM2) | 8-Quinolinesulfonamides | Designed as modulators of a key glycolytic enzyme involved in cancer metabolism. mdpi.com |
| Aurora Kinase (AURKA/B) | 4-Anilinoquinoline sulfonamides | Acted as potent dual inhibitors of both Aurora kinase A and B. nih.gov |
Receptor Modulation and Ligand Binding Profiles
Derivatives of isoquinoline sulfonamide have been synthesized and evaluated for their binding affinity to various central nervous system receptors. Studies have explored arylpiperazinyl-alkyl quinoline- and isoquinoline-sulfonamides for their effects on serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov
One lead compound, 4-(4-{2-[4-(4-chloro-phenyl)-piperazin-1-yl]-ethyl}-piperidine-1-sulfonyl)-isoquinoline (compound 36), was identified as a multi-receptor agent with antagonistic activity at 5-HT₂ₐ, 5-HT₇, D₂, D₃, and D₄ receptors. nih.gov Another study showed that isoquinolinesulfonamide protein kinase inhibitors can directly and competitively interact with mu opioid receptors, thereby inhibiting the binding of the selective mu agonist DAMGO. nih.gov
| Receptor Target | Compound Class | Binding Profile / Activity |
| Serotonin Receptors (5-HT₂ₐ, 5-HT₇) | Arylpiperazinyl-alkyl isoquinoline-sulfonamides | Antagonistic activity. nih.gov |
| Dopamine Receptors (D₂, D₃, D₄) | Arylpiperazinyl-alkyl isoquinoline-sulfonamides | Antagonistic activity. nih.gov |
| Mu Opioid Receptors | Isoquinolinesulfonamide protein kinase inhibitors | Competitive inhibition of DAMGO binding. nih.gov |
Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
Derivatives of isoquinoline-sulfonamide have been synthesized and assessed for their activity at various serotonin (5-HT) receptors. In one study, a series of arylpiperazinyl-alkyl isoquinoline-sulfonamides were evaluated for their binding affinity to 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.
One notable derivative, 4-(4-{2-[4-(4-chloro-phenyl)-piperazin-1-yl]-ethyl}-piperidine-1-sulfonyl)-isoquinoline, demonstrated a multi-receptor profile with antagonistic activity at both the 5-HT2A and 5-HT7 receptors. nih.gov This compound was identified as a lead agent due to its significant antipsychotic properties observed in preclinical models. nih.gov The binding affinities of this and related compounds highlight the potential for the isoquinoline-sulfonamide scaffold to be modified to achieve desired serotonin receptor modulation.
Dopamine Receptor Modulation (e.g., D2, D3)
The same series of arylpiperazinyl-alkyl isoquinoline-sulfonamides was also tested for their interaction with dopamine receptors. The lead compound, 4-(4-{2-[4-(4-chloro-phenyl)-piperazin-1-yl]-ethyl}-piperidine-1-sulfonyl)-isoquinoline, exhibited significant binding affinity for D2 and D3 receptors, in addition to its effects on serotonin receptors. nih.gov This multi-receptor profile, targeting both serotonergic and dopaminergic systems, is a characteristic of interest in the development of treatments for complex neurological and psychiatric conditions. nih.gov
Receptor Binding Assays
Receptor binding assays are crucial in determining the affinity of a compound for a specific receptor. For the isoquinoline-sulfonamide derivatives, these assays revealed a mixed 5-HT and dopamine receptor profile. nih.gov The lead compound, in particular, was characterized as a multi-receptor 5-HT2A/5-HT7/D2/D3/D4 agent. nih.gov The data from these assays are instrumental in understanding the structure-activity relationships of these compounds and guiding further chemical modifications to enhance potency and selectivity.
Interactive Table: Receptor Binding Affinities of a Lead Isoquinoline-Sulfonamide Derivative
| Receptor | Activity |
| 5-HT2A | Antagonist |
| 5-HT7 | Antagonist |
| D2 | Antagonist |
| D3 | High Affinity |
| D4 | High Affinity |
Note: This table summarizes the activity profile of 4-(4-{2-[4-(4-chloro-phenyl)-piperazin-1-yl]-ethyl}-piperidine-1-sulfonyl)-isoquinoline as reported in the literature. nih.gov
Modulation of Cellular Pathways and Biological Processes
Hypoxia Inducible Factor (HIF) Hydroxylase Activity Inhibition
While research directly on this compound as a Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitor is limited, the broader class of isoquinoline derivatives has been extensively studied in this area. For instance, 4-hydroxy-isoquinoline compounds have been patented as HIF hydroxylase inhibitors. HIF is a transcription factor that plays a critical role in the cellular response to low oxygen levels. The inhibition of PHD enzymes, which regulate HIF stability, is a therapeutic strategy for conditions such as anemia. One approved drug, roxadustat, is an isoquinoline derivative that functions as an inhibitor of HIF prolyl hydroxylase. This indicates that the isoquinoline scaffold is a viable pharmacophore for targeting this enzyme family.
Kynurenine (B1673888) Pathway Modulation
The kynurenine pathway is the primary route for the metabolism of the amino acid tryptophan. Certain metabolites of this pathway are neuroactive, and its dysregulation has been implicated in various diseases. Sulfonamides, as a chemical class, have been shown to be potent inhibitors of kynurenine monooxygenase (KMO), a key enzyme in this pathway. Inhibition of KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid. While specific studies on this compound are not detailed in the provided search results, the known activity of other sulfonamides suggests this could be a potential area of investigation.
Investigations into Other Biochemical Targets
Beyond its effects on neurotransmitter receptors, the isoquinoline sulfonamide scaffold has been found to interact with other significant biochemical targets. In one study, isoquinoline sulfonamides were identified as allosteric inhibitors of DNA gyrase, an essential bacterial topoisomerase. This discovery highlights their potential as a novel class of antibiotics with activity against fluoroquinolone-resistant bacteria. The mechanism of action was determined to be the allosteric inhibition of DNA cleavage through a unique binding site, distinct from other known gyrase inhibitors. ox.ac.uk
Mechanisms of Antimicrobial Activity
Research into this compound and its related derivatives has identified several mechanisms through which these compounds exert their antimicrobial effects. These investigations have revealed distinct pathways for antibacterial and antifungal activities.
A significant mechanism of action for isoquinoline sulfonamides is the allosteric inhibition of DNA gyrase, a crucial bacterial enzyme involved in DNA replication. nih.govnih.gov Unlike fluoroquinolone antibiotics that target the active site of this enzyme, certain isoquinoline sulfonamides bind to a different, allosteric, hydrophobic pocket within the GyrA subunit. nih.govnih.gov This binding event inhibits the DNA cleavage and re-ligation process allosterically, disrupting DNA replication and leading to bacterial cell death. nih.gov This novel mode of action allows these compounds to be effective against fluoroquinolone-resistant bacterial strains. nih.govnih.gov
For instance, the optimized compound LEI-800, an isoquinoline sulfonamide derivative, has demonstrated potent activity through this allosteric inhibition mechanism. nih.govnih.gov Studies involving whole-genome sequencing of resistant mutants have confirmed that the DNA gyrase complex is the definitive target. nih.govnih.gov The initial hit compound, isoquinoline sulfonamide 1, showed a minimum inhibitory concentration (MIC) of 6.25 µM against Escherichia coli and 12.5 µM against Klebsiella pneumoniae. nih.gov
Other investigations into related isoquinoline compounds have pointed to different mechanisms. Some alkynyl isoquinoline derivatives have been shown to disrupt the biosynthesis of the bacterial cell wall and nucleic acids. mdpi.com The broader quinoline class of compounds is known to target DNA gyrase (topoisomerase II) and topoisomerase IV, while the sulfonamide moiety can act as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis and subsequent DNA replication. nih.gov
Table 1: Antibacterial Activity of Isoquinoline Sulfonamide Derivatives
| Compound | Target Organism | Mechanism | Potency (MIC) |
|---|---|---|---|
| Isoquinoline sulfonamide 1 | Escherichia coli | Allosteric Gyrase Inhibition | 6.25 µM |
| Isoquinoline sulfonamide 1 | Klebsiella pneumoniae | Allosteric Gyrase Inhibition | 12.5 µM |
Derivatives incorporating the quinoline sulfonamide scaffold have demonstrated notable antifungal properties. Studies have shown that certain novel sulfamidophosphonate derivatives bearing a quinoline moiety exhibit excellent inhibition against fungal strains such as Fusarium oxysporum f. sp. lycopersici and Alternaria sp. researchgate.net Some of the most potent derivatives in this class recorded minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 µg/mL against these fungi. researchgate.net
Furthermore, hybrid metal complexes of quinoline-sulfonamides have been investigated. A cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide displayed excellent activity against the pathogenic yeast Candida albicans, with a MIC of 19.04 × 10⁻⁵ mg/mL. researchgate.net Other research has identified quinoline-sulfonamide derivatives with inhibitory effects against Cryptococcus neoformans. nih.gov While these studies confirm the antifungal potential of this chemical class, the specific biochemical pathways and molecular targets within the fungal cells are not as clearly elucidated as the antibacterial mechanisms.
Table 2: Antifungal Activity of Quinoline-Sulfonamide Derivatives
| Compound Class | Target Organism | Potency (MIC) |
|---|---|---|
| Sulfamidophosphonates | Fusarium oxysporum | 0.25 - 1 µg/mL |
| Sulfamidophosphonates | Alternaria sp. | 0.25 - 1 µg/mL |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) complex | Candida albicans | 19.04 × 10⁻⁵ mg/mL |
Investigations into Anti-inflammatory Pathways
The anti-inflammatory properties of isoquinoline sulfonamide derivatives are primarily linked to their ability to modulate key enzymatic and signaling pathways involved in the inflammatory response. A prominent mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were identified as potent and selective inhibitors of COX-2. nih.gov
Beyond direct enzyme inhibition, related sulfonamide compounds have been shown to suppress inflammation by downregulating critical signaling cascades. mdpi.com This includes inhibiting the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Mechanistically, this is often achieved by modulating the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression. mdpi.comfrontiersin.org Suppression of these pathways also leads to reduced production of other inflammatory mediators, such as inducible nitric oxide synthase (iNOS). frontiersin.orgmdpi.com
Research into Anticancer Mechanisms (excluding clinical trials)
The anticancer activity of this compound derivatives has been explored through several mechanistic avenues, primarily focusing on enzyme inhibition and the induction of apoptosis.
A key mechanism involves the targeted inhibition of human carbonic anhydrase (hCA) isoforms, particularly those that are overexpressed in tumors, such as hCA IX and hCA XII. nih.govresearchgate.net These enzymes play a crucial role in regulating pH in hypoxic (low oxygen) tumor environments, and their inhibition disrupts tumor cell survival and proliferation. nih.gov Certain quinoline-based benzenesulfonamides have emerged as potent, single-digit nanomolar inhibitors of hCA IX. nih.govresearchgate.net
Another major area of investigation is the induction of apoptosis (programmed cell death) and cell cycle disruption. nih.gov Studies on 8-hydroxyquinoline-5-sulfonamide derivatives have shown they can alter the expression of key regulatory proteins. mdpi.com For example, one active compound was found to increase the transcriptional activity of the tumor suppressor proteins p53 and p21, which can halt the cell cycle. mdpi.com Concurrently, it altered the expression of the BCL-2 family of genes, specifically downregulating the anti-apoptotic BCL-2 and upregulating the pro-apoptotic BAX, thereby pushing cancer cells towards apoptosis. mdpi.com Other quinoline-sulfonamide derivatives have also been confirmed to induce apoptosis in pancreatic cancer cell lines. researchgate.net
Table 3: Anticancer Activity of Quinoline/Isoquinoline Sulfonamide Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism | Potency |
|---|---|---|---|
| para-sulphonamide derivative 13b | - | hCA IX Inhibition | KI = 5.5 nM |
| meta-sulphonamide derivative 11c | - | hCA IX Inhibition | KI = 8.4 nM |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32, MDA-MB-231, A549 | Apoptosis Induction (via p53, p21, BCL-2/BAX modulation) | Comparable to cisplatin/doxorubicin |
Antioxidant Activity and Mechanisms
The antioxidant properties of compounds containing the isoquinoline sulfonamide scaffold are attributed to their ability to neutralize harmful free radicals and mitigate oxidative stress. The primary mechanism of action is free radical scavenging, which occurs when the molecule donates a hydrogen atom or an electron to an unstable radical, thereby stabilizing it and preventing further oxidative damage. mdpi.comnih.gov
The efficacy of these compounds as antioxidants is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.combezmialem.edu.tr For example, certain iodoquinazolinone derivatives bearing a benzenesulfonamide (B165840) moiety demonstrated potent, concentration-dependent scavenging of DPPH radicals. nih.gov
In cellular and in vivo models, these antioxidant effects translate to the mitigation of oxidative stress. Active compounds have been shown to decrease levels of oxidative stress markers like Myeloperoxidase (MPO) while increasing the levels of endogenous antioxidants such as glutathione (B108866) (GSH). nih.gov The presence of hydroxyl (-OH) groups on the aromatic ring system, a feature of some active derivatives, is often critical for this radical-scavenging capacity. mdpi.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov It is widely applied to sulfonamide-containing compounds to gain a deeper understanding of their intrinsic molecular and chemical characteristics. nih.govresearchgate.net
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. researchgate.net For quinoline (B57606) and its derivatives, DFT methods are used to compute:
Vibrational Frequencies: Theoretical FT-IR and FT-Raman spectra can be calculated to assign the vibrational modes of the molecule. researchgate.netresearchgate.net
NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts can be computed and compared with experimental results to confirm the molecular structure. researchgate.net
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict UV-Visible absorption spectra, providing information about electronic transitions within the molecule. nih.govresearchgate.net
Rotational Constants: These parameters, related to the molecule's moments of inertia, can be accurately predicted and compared with microwave spectroscopy data. researchgate.netscirp.org
| Spectroscopic Parameter | Computational Method | Purpose | Reference |
| Vibrational Frequencies | DFT/B3LYP | Assignment of FT-IR and FT-Raman spectra | researchgate.net |
| NMR Chemical Shifts | DFT | Structural confirmation | researchgate.net |
| UV-Visible Spectra | TD-DFT | Analysis of electronic transitions and band gap | nih.govresearchgate.net |
| Rotational Constants | DFT | Determination of molecular geometry | researchgate.netscirp.org |
DFT is employed to calculate global reactivity descriptors that provide insights into the chemical reactivity and stability of a molecule. nih.govnih.gov These indices are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. nih.govresearchgate.net
Global Reactivity Descriptors: Parameters such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated to quantify the molecule's reactivity. researchgate.netchemrxiv.org For example, halogen substitution can alter the chemical potential and electrophilicity index of a molecule. chemrxiv.org
| Reactivity Index/Property | Description | Significance | Reference |
| HOMO-LUMO Energy Gap | Energy difference between frontier orbitals | Indicates chemical stability and reactivity | nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability | nih.gov |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons | Quantifies electrophilic nature | chemrxiv.org |
| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential on the molecular surface | Identifies sites for nucleophilic and electrophilic attack | researchgate.net |
Analysis of Molecular Aggregation and Supramolecular Interactions
Crystal structure analysis of related compounds, such as quinoline-8-sulfonamide (B86410), reveals specific and recurring interaction motifs. In this analogue, molecules are linked through pairs of N-H⋯O hydrogen bonds, forming inversion dimers. researchgate.net These dimeric structures are further organized into a one-dimensional polymeric chain through π–π stacking interactions between the benzene (B151609) rings of adjacent quinoline systems, with a measured centroid-centroid distance of 3.649 Å. researchgate.net The sulfonamide group is a key participant in these interactions, often engaging in both intra- and intermolecular hydrogen bonding. researchgate.net
Studies on other complex sulfonamide-containing quinolinones show crystal packing stabilized by a combination of weak C-H⋯O and C-H⋯π interactions. nih.gov The interplay between hydrogen-bonding propensities and π⋯π interactions is a central theme in the crystal engineering of sulfonamides. The presence of hydrogen-bond-forming functional groups, like the amine moiety in sulfonamides, can significantly influence the molecular conformation and the resulting supramolecular assembly. rsc.org In many sulfonamide derivatives, the formation of cyclic dimers through intermolecular hydrogen bonds is a common structural feature. mdpi.com
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
In studies of isoquinoline-based derivatives designed for non-linear optical (NLO) properties, Density Functional Theory (DFT) calculations have been used to determine these parameters. For a series of modified isoquinoline (B145761) derivatives (MPBID1′–MPBID6′), the introduction of various electron-withdrawing groups significantly influenced the FMO energies. For instance, the presence of a strong electron-withdrawing nitro (-NO2) group in derivative MPBID4′ was found to enhance π-conjugation, leading to a substantially lower energy gap (2.742 eV) compared to the reference compound (3.859 eV). mdpi.com This reduction in the energy gap signifies increased polarizability and a higher potential for chemical reactivity. mdpi.com
Global reactivity parameters, which provide further insight into chemical behavior, can be derived from FMO energies. These include chemical hardness (η), which measures resistance to deformation of electron distribution, and the electrophilicity index (ω), which quantifies a molecule's propensity to accept electrons. nih.gov For example, in one study of isoquinoline derivatives, the compound with the lowest hardness value (MPBID4, η = 1.539 eV) was identified as the most reactive. mdpi.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |
|---|---|---|---|---|
| MPBIR (Reference) | -5.797 | -1.938 | 3.859 | 1.912 |
| MPBID1′ | -5.721 | -1.966 | 3.831 | 1.875 |
| MPBID2′ | -5.826 | -2.071 | 3.755 | 1.882 |
| MPBID3′ | -5.823 | -2.077 | 3.746 | 1.888 |
| MPBID4′ | -6.046 | -3.304 | 2.742 | - |
| MPBID5′ | -5.904 | -2.239 | 3.665 | 1.989 |
| MPBID6′ | -5.968 | -2.456 | 3.512 | 1.891 |
Data derived from a study on isoquinoline functionalized chromophores. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This method calculates numerical values, or "descriptors," that represent the physicochemical properties of molecules and uses them to predict the activity of new, unsynthesized compounds. mdpi.com
A QSAR study was conducted on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to model their inhibitory activity against the AKR1C3 enzyme. nih.gov The resulting model demonstrated that specific molecular descriptors are key in predicting the bioactivity of these compounds. nih.gov The statistical quality and predictive power of a QSAR model are assessed using several validation metrics. A robust model will have a high squared correlation coefficient (R²) for the training set, a high squared cross-validation coefficient (Q²LOO), and a high squared correlation coefficient for the external test set (R²ext). nih.gov
The best model developed for the isoquinoline derivatives showed strong statistical validation, indicating it is stable and reliable for predicting the activity of novel compounds within this class. nih.gov The low difference between R² and R²adj (0.0214) suggested the model was not overfitted, and the high external R² value of 0.9179 confirmed its excellent predictive capability on an independent test set of molecules. nih.gov
| Parameter | Description | Value |
|---|---|---|
| R² | Squared correlation coefficient (training set) | 0.6440 |
| R²adj | Adjusted R² | 0.6226 |
| Q²LOO | Leave-one-out cross-validation coefficient | 0.5756 |
| CCCtr | Concordance correlation coefficient (training set) | 0.7834 |
| RMSEtr | Root mean square error (training set) | 0.3775 |
| R²ext | Squared correlation coefficient (external set) | 0.9179 |
| CCCext | Concordance correlation coefficient (external set) | 0.8947 |
| RMSEext | Root mean square error (external set) | 0.2757 |
Statistical results for the best QSAR model developed for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are invaluable for studying the behavior of a ligand within the binding site of a target protein, providing insights into the stability and dynamics of the protein-ligand complex. researchgate.netnih.gov
For sulfonamide derivatives, MD simulations have been employed to confirm the stability of newly designed compounds when bound to their biological targets. researchgate.net For example, in a study of novel sulfonamide derivatives designed as BRD4 inhibitors, MD simulations were performed on the most active compounds. The simulations provided evidence that supported initial molecular docking results, confirming the sustained stability of the molecules within the receptor's binding pocket throughout the simulation trajectory. researchgate.netdrugbank.com
Similarly, MD simulations were used to investigate quinoline-8-sulfonamide derivatives designed as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2). The lowest-energy complexes identified through docking were subjected to MD simulations to assess their dynamic behavior and confirm the stability of the predicted binding poses. nih.gov These simulations help validate the binding mode and provide a more dynamic picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. researchgate.net
In Silico ADME Prediction and Pharmacokinetic Modeling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach used to estimate the pharmacokinetic properties of a compound before its synthesis. rsc.org These predictions are crucial for identifying molecules with favorable drug-like properties early in the discovery process. Various online servers and software, such as pkCSM and SwissADME, are utilized to compute these properties based on a molecule's structure. researchgate.netrsc.org
For sulfonamide derivatives, key ADME parameters are routinely evaluated. These include predictions of intestinal absorption, Caco-2 cell permeability (an indicator of drug absorption), and lipophilicity (AlogP98), which influences both absorption and distribution. rsc.org For instance, a compound with high Caco-2 permeability is generally predicted to be well-absorbed. Other important predicted properties include blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and water solubility, all of which are critical for determining a compound's potential pharmacokinetic profile. researchgate.net Studies on various sulfonamide derivatives have shown that these compounds can be designed to exhibit good predicted oral bioavailability. researchgate.net
| ADME Property | Description | Typical Predicted Value/Outcome |
|---|---|---|
| Water Solubility (LogS) | Predicts the solubility of the compound in water. | Good to moderate |
| Intestinal Absorption (Human) | Percentage of the compound absorbed through the human intestine. | High |
| Caco-2 Permeability | Predicts permeability across the intestinal epithelial cell barrier. | Moderate to high |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross into the brain. | Variable (often predicted as non-permeable) |
| CYP2D6 Inhibitor | Predicts if the compound inhibits a key drug-metabolizing enzyme. | No |
| AlogP98 | Logarithm of the partition coefficient, an indicator of lipophilicity. | ≤ 5 (indicates ideal lipophilicity) |
Table representing common in silico ADME parameters predicted for sulfonamide-based compounds.
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For isoquinoline-4-sulfonamide, ¹H, ¹³C, and various 2D NMR techniques are collectively used to confirm its complex structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound and its derivatives, specific chemical shift regions are characteristic of its distinct protons.
The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the downfield region of the spectrum, often between δ 8.78 and 11.2 ppm. rsc.orgresearchgate.net This significant downfield shift is due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group and potential intramolecular hydrogen bonding. The aromatic protons of the isoquinoline (B145761) ring system resonate in the range of δ 7.0 to 9.0 ppm. The exact chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the isoquinoline core. For instance, the protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline moiety will exhibit complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling with neighboring protons. nih.gov
Table 1: Typical ¹H NMR Chemical Shift Ranges for Isoquinoline Sulfonamide Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Sulfonamide NH | 8.78 - 11.2 | Singlet |
| Aromatic CH | 7.0 - 9.0 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound derivatives, the aromatic carbons of the isoquinoline ring typically show signals in the region between δ 111 and 160 ppm. rsc.org The carbon atom directly attached to the sulfonyl group is expected to appear in a more downfield region, often between δ 135 and 138 ppm, due to the strong electron-withdrawing nature of the sulfonamide moiety. nih.gov Quaternary carbons, those without attached protons, can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their characteristically weaker signals in a standard broadband-decoupled ¹³C NMR spectrum.
Table 2: Characteristic ¹³C NMR Chemical Shift Ranges for Isoquinoline Sulfonamide Derivatives
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C=C | 111 - 160 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for probing the spatial relationships between atoms, which is essential for conformational analysis. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. nih.gov
COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the isoquinoline ring system.
HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and usually pre-assigned, protons.
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the sulfonamide group and the isoquinoline ring at the C-4 position.
Conformational preferences, such as the orientation of the sulfonamide group relative to the isoquinoline plane, can be inferred from through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments or by analyzing coupling constants and chemical shifts.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound, confirming its atomic composition. nih.govnih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Analysis Type | Information Obtained | Expected Result |
|---|---|---|
| HRMS | Molecular Formula Confirmation | Precise mass corresponding to C₉H₈N₂O₂S |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by distinct absorption bands that signify its key functional groups. rsc.org
The most characteristic vibrations for the sulfonamide group (–SO₂NH₂) are the asymmetric and symmetric stretching of the S=O bonds. nih.gov These typically appear as two strong bands. Additionally, the N-H bond of the sulfonamide shows a characteristic stretching vibration. The aromatic C-H and C=C bonds of the isoquinoline ring also give rise to specific absorption bands.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1310 - 1338 |
Note: Data compiled from general literature on sulfonamide derivatives. rsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound is expected to show absorptions arising from π → π* transitions within the aromatic isoquinoline ring system. The presence of the sulfonamide group, an auxochrome, can influence the position (λmax) and intensity of these absorption bands. Studies on similar quinoline-sulfonamide derivatives have reported absorption bands in the range of 337-342 nm, which are attributed to n → π* transitions. nih.gov The specific solvent used can also cause shifts in the absorption maxima due to solvatochromic effects. researchgate.net
Table 5: Expected UV-Vis Spectroscopy Data for this compound Derivatives
| Transition Type | Typical Absorption Maximum (λmax) |
|---|---|
| n → π* | 337 - 342 nm |
Note: Data based on findings for related quinoline-sulfonamide compounds. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for the parent this compound is not widely reported, analysis of closely related isomers and derivatives reveals common crystallographic features. Sulfonamides, in general, are known to crystallize in various systems, with monoclinic and orthorhombic systems being particularly common. nih.govnih.gov The crystal system and space group are fundamental properties that describe the symmetry of the unit cell, the basic repeating unit of a crystal.
For instance, studies on related sulfonamide-containing crystal structures provide insight into the likely packing arrangements. The analysis of different sulfonamide derivatives has identified various crystal systems, as detailed in the table below. This information is critical for understanding polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. researchgate.net
Table 1: Examples of Crystal Systems and Space Groups for Sulfonamide Derivatives
| Compound/Derivative | Crystal System | Space Group | Reference |
|---|---|---|---|
| A Quinoline-Sulfonamide Derivative | Monoclinic | P2/n | researchgate.net |
| Casein Kinase-1 with CKI-7* | Trigonal | P3221 | pnas.org |
| Sulfamethazine (Form I) | Monoclinic | P2₁/c | nih.gov |
Note: CKI-7 is N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a derivative of isoquinoline sulfonamide.
The solid-state architecture of isoquinoline sulfonamides is governed by a network of non-covalent intermolecular interactions. nih.gov Strong intermolecular hydrogen bonds and π-π stacking interactions are often the primary forces dictating the crystal packing. researchgate.net
The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks. Common motifs observed in the crystal structures of sulfonamides include chains and dimers formed through N-H···O=S hydrogen bonds. nih.gov The aromatic isoquinoline ring can participate in π-π stacking and C-H···π interactions, further stabilizing the crystal lattice. In some derivatives, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. nih.gov
A detailed analysis of an isoquinoline sulfonamide derivative, LEI-800, bound to its biological target revealed four crucial hydrogen bonds that anchor the molecule in place. These include interactions with both the side chain and main chain of amino acid residues in the protein's binding pocket, highlighting the importance of the sulfonamide moiety and the isoquinoline nitrogen in molecular recognition. nih.gov
Determining the co-crystal structure of an isoquinoline sulfonamide derivative with its biological target, such as an enzyme, provides invaluable insight into its mechanism of action. These structures reveal the precise binding mode, orientation, and key intermolecular interactions between the inhibitor and the protein. nih.gov
For example, the crystal structure of the catalytic domain of Schizosaccharomyces pombe casein kinase-1 (CK1) complexed with N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) has been determined at 2.5 Å resolution. pnas.org This study showed that the inhibitor binds in the ATP-binding cleft of the kinase, with the isoquinoline ring making hydrophobic contacts and a critical hydrogen bond. pnas.org
More recently, single-particle cryogenic electron microscopy (cryo-EM) was used to determine the structure of an optimized isoquinoline sulfonamide, LEI-800, in a complex with DNA gyrase and DNA. nih.gov This revealed a novel allosteric binding pocket, distinct from that of other known gyrase inhibitors. nih.gov Similarly, co-crystal structures of isoquinoline-5-sulfonamide (B1244767) derivatives with Protein Kinase A (PKA) have been used to understand detailed variations in binding modes and to guide the design of potent and selective inhibitors of Protein Kinase B (PKB). nih.gov These high-resolution structures are foundational for structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of newly synthesized this compound derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of the elemental composition of the compound. For instance, the structures of numerous novel sulfonamide derivatives bearing other heterocyclic moieties have been unequivocally confirmed using ¹H NMR, ¹³C NMR, and HRMS techniques. nih.gov The monoisotopic mass calculated from the HRMS data serves as a powerful confirmation of a successful synthesis, ensuring the product has the correct molecular formula. drugbank.comnih.gov
Chromatographic Purification and Analysis Methods (e.g., HPLC, Column Chromatography)
Chromatographic techniques are essential for the purification and analytical assessment of this compound and its analogues.
Column Chromatography: Following synthesis, crude reaction mixtures are typically subjected to purification to isolate the desired product from starting materials, by-products, and other impurities. Flash column chromatography using a stationary phase like silica gel is a standard method. For example, the purification of quinoline-sulfonamide ligands has been successfully achieved using column chromatography with a dichloromethane/ethyl acetate solvent system. nih.gov Similarly, isomers of certain isoquinoline sulfonamide derivatives have been separated via column chromatography. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and sensitive technique used for both the final purification and the purity analysis of isoquinoline sulfonamides. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. wu.ac.th Method development often involves optimizing the mobile phase composition (e.g., mixtures of water, acetonitrile, or methanol with modifiers like formic acid or ammonium acetate) to achieve efficient separation. wu.ac.thnih.gov HPLC methods are validated to ensure they are accurate, precise, and robust for the quantitative determination of the main compound and any potential impurities. wu.ac.thmdpi.com
Advanced Applications and Future Research Directions
Applications in Chemical Biology Probes and Tools
Chemical probes are small molecules used to study and manipulate biological systems. mdpi.comescholarship.org They are essential tools for dissecting signaling pathways, identifying new drug targets, and validating the mechanism of action of therapeutic candidates. mdpi.com An ideal chemical probe is potent, selective, and has a known mechanism of action. escholarship.org
The highly specific and potent nature of some isoquinoline-4-sulfonamide derivatives makes them excellent candidates for development into chemical probes. For example, a potent and selective allosteric inhibitor of DNA gyrase, derived from the isoquinoline (B145761) sulfonamide scaffold, could be used as a chemical probe to study the function and regulation of this enzyme in bacteria. nih.gov
Developing a bioactive compound into a chemical probe often involves synthesizing derivatives with tags for visualization or affinity purification. ljmu.ac.uk For instance, an alkyne or azide (B81097) handle can be incorporated into the molecule, allowing it to be "clicked" onto a fluorescent dye or a biotin (B1667282) tag using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. ljmu.ac.uk This enables researchers to visualize the probe's localization within cells or to pull down its protein targets for identification. The development of sulfonyl fluoride (B91410) analogues, which can form covalent bonds with target proteins, represents another strategy for creating powerful chemical probes. acs.org
Role in Materials Science (e.g., ligands in MOFs, conductive materials, optical materials)
Beyond biomedicine, the structural properties of isoquinoline and sulfonamide derivatives suggest potential applications in materials science. Isoquinolines can be used in the manufacture of dyes and paints, while sulfonamides have been investigated for their nonlinear optical (NLO) properties. wikipedia.orgresearchgate.net
One of the most promising areas is their use as ligands in the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Their high porosity and tunable structures make them suitable for applications in gas storage, catalysis, and sensing. nih.gov
While this compound itself has not been extensively reported as a primary MOF ligand, related quinoline- and sulfonic acid-based ligands have been successfully used to synthesize stable and functional MOFs. rsc.orgacs.org For example, a luminescent Zr(IV)-based MOF was synthesized using a quinoline-dicarboxylic acid ligand. rsc.org This material showed excellent performance as a fluorescent sensor for detecting 4-nitrophenol (B140041) and Fe(III) ions. rsc.org Similarly, sulfonic acid tags have been incorporated into MOFs to create novel porous catalysts. acs.org Given these precedents, this compound and its derivatives, which combine an N-heterocyclic ring with a sulfonate-type group, are attractive candidates for designing new functional MOFs with unique chemical, optical, or catalytic properties.
Future Directions in Synthetic Methodology Development
The ability to efficiently synthesize a diverse range of this compound derivatives is crucial for exploring their full potential in drug discovery and materials science. While classical methods for isoquinoline and sulfonamide synthesis exist, future research will likely focus on developing more modern, efficient, and versatile synthetic strategies. researchgate.netpharmaguideline.com
One promising direction is the development of one-pot synthesis protocols . Recently, a method was reported for the one-pot synthesis of sulfonamides directly from unactivated carboxylic acids and amines. acs.orgnih.gov This strategy avoids the need to pre-functionalize the starting materials and could potentially be adapted for the synthesis of isoquinoline-4-sulfonamides from isoquinoline-4-carboxylic acid. Such a method would streamline the synthesis of analogues for SAR studies. nih.gov
Other areas for future development include:
Late-Stage Functionalization : Developing methods to modify the this compound core at a late stage in the synthesis would allow for the rapid generation of diverse compound libraries from a common intermediate.
Catalytic Methods : Exploring new catalysts for the key bond-forming reactions, such as the coupling of isoquinoline precursors with sulfonamide moieties, could lead to milder reaction conditions, higher yields, and improved functional group tolerance.
Flow Chemistry : Implementing continuous flow synthesis approaches could offer advantages in terms of safety, scalability, and purification for the large-scale production of promising lead compounds.
By advancing the underlying synthetic chemistry, researchers can accelerate the discovery and development of new applications for the versatile this compound scaffold.
Synergistic Research Strategies
The development and optimization of isoquinoline sulfonamides are significantly enhanced through the integration of synthetic chemistry, pharmacology, and computational studies. This synergistic approach facilitates a deeper understanding of structure-activity relationships (SAR) and mechanisms of action, accelerating the journey from initial discovery to potential clinical application.
A prime example of this synergy is the discovery of a new class of allosteric inhibitors of DNA gyrase. nih.gov This research began with the screening of a small-molecule library, which identified an initial isoquinoline sulfonamide hit. nih.gov Medicinal chemistry efforts were then employed to optimize this initial compound, leading to the development of a more potent antibacterial agent, LEI-800. nih.gov
To identify the biological target, researchers utilized whole-genome sequencing of bacterial mutants that had developed resistance to this class of compounds. This technique unequivocally pointed to the DNA gyrase complex, an essential bacterial enzyme. nih.gov The investigation was further deepened by the use of single-particle cryogenic electron microscopy (cryo-EM), which provided a high-resolution structure of the gyrase-inhibitor-DNA complex. nih.gov This structural data revealed that the isoquinoline sulfonamide compound binds to a novel allosteric, hydrophobic pocket in the GyrA subunit, a mode of action distinct from previously known gyrase inhibitors like fluoroquinolones. nih.gov
This integrated workflow, from screening and synthesis to genomics and structural biology, exemplifies a powerful strategy for developing novel therapeutic agents and overcoming existing drug resistance mechanisms.
Exploration of Novel Biological Targets and Pathways
Research into isoquinoline sulfonamides and their structural relatives, quinoline (B57606) sulfonamides, is uncovering a range of novel biological targets beyond their traditionally known activities. This exploration opens up new avenues for therapeutic interventions in various diseases, including bacterial infections and cancer.
DNA Gyrase as an Antibacterial Target: A significant breakthrough has been the identification of bacterial DNA gyrase as a target for isoquinoline sulfonamides. nih.gov As detailed above, compounds like LEI-800 act as allosteric inhibitors of this enzyme, which is crucial for bacterial DNA replication. nih.gov This discovery is particularly important as it presents a new mechanism to combat bacteria that have become resistant to established antibiotics, such as fluoroquinolones. nih.gov The unique binding site and mechanism of these isoquinoline sulfonamides make them promising candidates for the development of a new class of antibiotics. nih.gov
Carbonic Anhydrase Inhibition in Cancer: Derivatives of the closely related quinoline scaffold have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the cancer-associated isoforms hCA IX and XII. nih.govmdpi.com These enzymes are involved in regulating pH, and their overexpression in tumors is linked to cancer progression and proliferation. nih.gov Studies on quinoline-based benzenesulfonamides have shown potent, nanomolar-level inhibition of these cancer-related CA isoforms. nih.govmdpi.com Molecular docking simulations have been used to understand the binding interactions within the active site of these enzymes, guiding the design of more selective and potent inhibitors. nih.govresearchgate.net This line of research suggests that this compound derivatives could also be explored as potential inhibitors of these important oncological targets.
Pyruvate (B1213749) Kinase M2 Modulation: Another novel target for the broader class of quinoline sulfonamides is the M2 isoform of pyruvate kinase (PKM2). mdpi.com PKM2 is a key glycolytic enzyme that is frequently overexpressed in cancer cells and plays a critical role in tumor metabolism and growth. mdpi.com Researchers have designed and synthesized quinoline-8-sulfonamide (B86410) derivatives that act as modulators of PKM2. In silico studies, including molecular docking and molecular dynamics, were used to predict the binding affinity of these compounds to the protein. mdpi.com Subsequent in vitro experiments confirmed that these compounds could reduce intracellular pyruvate levels in lung cancer cells, affect cancer cell viability, and induce changes in the cell cycle, demonstrating a selective cytotoxic effect on cancer cells over normal cells. mdpi.com
Multi-Receptor Agents for CNS Disorders: In the realm of neuroscience, isoquinoline-sulfonamide derivatives have been synthesized and evaluated as agents that can interact with multiple receptors in the central nervous system (CNS). nih.gov Specific derivatives have shown antagonistic activity at serotonin (B10506) (5-HT2A, 5-HT7) and dopamine (B1211576) (D2, D3, D4) receptors. nih.gov This multi-receptor profile has been linked to potential antidepressant, anxiolytic, and antipsychotic properties in preclinical models. nih.gov
The exploration of these diverse targets highlights the versatility of the isoquinoline sulfonamide scaffold and points toward a promising future in the development of novel therapeutics for a wide range of diseases.
Q & A
Q. What are the common synthetic routes for isoquinoline-4-sulfonamide, and how do reaction conditions influence yield?
this compound is typically synthesized via sulfonylation of isoquinoline derivatives using sulfonyl chlorides under controlled conditions. Key factors include temperature (e.g., 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios of reactants. Purification often involves column chromatography with gradients of ethyl acetate/hexane. Researchers should reference established protocols from peer-reviewed journals, ensuring reproducibility by validating reaction parameters (e.g., NMR monitoring of intermediates) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, focusing on sulfonamide proton signals (δ 7.5–8.5 ppm) and aromatic patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Researchers should cross-reference data with PubChem entries and replicate analyses using standardized protocols to minimize instrumentation bias .
Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies involving this compound?
Non-linear regression models (e.g., GraphPad Prism) are used to calculate IC₅₀ values. Researchers must account for outliers using Grubbs’ test and validate assays with positive controls (e.g., known kinase inhibitors). Triplicate experiments with independent replicates reduce variability. Data should be normalized to baseline activity and reported with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be systematically resolved?
Contradictions often arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cell line specificity. Meta-analyses of published data using tools like Cochrane Review Manager can identify confounding variables. Replication studies under standardized protocols (e.g., NIH Assay Guidance Manual) and cross-laboratory collaborations are critical. Researchers should also evaluate publication bias via funnel plots .
Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound analogs?
Molecular dynamics simulations (e.g., GROMACS) and docking studies (AutoDock Vina) predict binding affinities to targets like protein kinases. ADMET predictors (e.g., SwissADME) assess solubility (LogP <3), metabolic stability (CYP450 interactions), and blood-brain barrier penetration. Researchers must validate predictions with in vitro assays (e.g., Caco-2 permeability) and refine models using iterative machine learning approaches .
Q. How should structure-activity relationship (SAR) studies be designed to optimize the selectivity of this compound derivatives?
SAR studies require systematic modification of substituents (e.g., sulfonamide groups, halogen substitutions) and evaluation against panels of related enzymes (e.g., kinase profiling services like Eurofins). Selectivity indices (ratio of IC₅₀ values for target vs. off-target enzymes) should be calculated. Researchers should use fragment-based drug design (FBDD) libraries and prioritize compounds with >10-fold selectivity. Data must be visualized using heatmaps or radar plots for pattern recognition .
Data Management and Reporting
Q. What are best practices for handling conflicting spectroscopic data in this compound characterization?
Conflicting NMR shifts may stem from solvent effects or tautomerism. Researchers should reprocess raw data (e.g., MestReNova software), compare with literature under identical conditions (DMSO-d₆ vs. CDCl₃), and consult crystallographic data (CCDC entries) for structural validation. Collaborative platforms like Zenodo enable raw data sharing for peer verification .
Q. How can researchers ensure reproducibility in kinetic studies of this compound’s enzyme inhibition?
Standardize assay buffers (e.g., Tris-HCl pH 7.5, 10 mM Mg²⁺), pre-incubation times, and enzyme lots (commercial sources with Certificates of Analysis). Report detailed methods following BRENDA guidelines and deposit protocols in repositories like protocols.io . Use statistical power analysis (G*Power software) to determine sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
